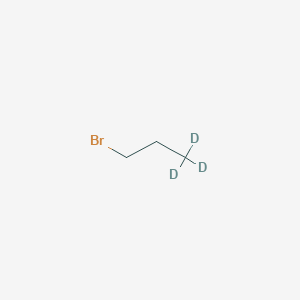

1-Bromopropane-3,3,3-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,1-trideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481955 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61809-88-9 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61809-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Indispensable Role of 1-Bromopropane-3,3,3-d3 in Modern Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, the strategic use of isotopically labeled compounds is not merely an analytical convenience but a fundamental tool for elucidating metabolic pathways, enhancing pharmacokinetic profiling, and ensuring analytical rigor. Among these, 1-Bromopropane-3,3,3-d3 has emerged as a key building block and internal standard, offering a unique combination of chemical reactivity and isotopic stability. This technical guide provides an in-depth exploration of the core physical properties, synthesis, and applications of this compound, grounded in established scientific principles and methodologies.

Core Physical and Chemical Properties

The substitution of protium with deuterium at the terminal methyl group of 1-bromopropane imparts a subtle yet significant change in its mass, a property that is central to its utility in mass spectrometry-based applications. The fundamental physical properties of this compound are summarized below, with comparative data for its non-deuterated isotopologue, 1-bromopropane.

| Property | This compound | 1-Bromopropane |

| Molecular Formula | C₃H₄D₃Br | C₃H₇Br |

| Molecular Weight | 126.01 g/mol [1] | 122.99 g/mol |

| Boiling Point | 71 °C (lit.) | 71 °C |

| Melting Point | -110 °C (lit.) | -110 °C |

| Density | 1.387 g/mL at 25 °C | 1.354 g/mL at 20 °C |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

| CAS Number | 61809-88-9[1] | 106-94-5 |

The marginal difference in density and the identical boiling and melting points underscore the principle that deuterium substitution has a minimal impact on the bulk physicochemical properties, ensuring that its chemical behavior closely mimics that of the native compound.

Synthesis and Purification: A Protocol Grounded in Experience

The synthesis of this compound is predicated on the availability of its deuterated precursor, 1-Propanol-3,3,3-d3. The subsequent bromination is a standard organic transformation, typically proceeding via a nucleophilic substitution reaction. The following protocol is a representative method adapted from established procedures for the bromination of primary alcohols.[2][3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-Propanol-3,3,3-d3 via nucleophilic substitution with hydrobromic acid.

Materials:

-

1-Propanol-3,3,3-d3 (CD₃CH₂CH₂OH)

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride (CaCl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-Propanol-3,3,3-d3 with a 1.5 molar excess of 48% hydrobromic acid.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the cooled reaction mixture. The amount of sulfuric acid should be approximately 20% of the volume of hydrobromic acid used. This serves to increase the concentration of HBr and protonate the hydroxyl group of the alcohol, making it a better leaving group.

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. The reflux facilitates the Sₙ2 reaction, where the bromide ion displaces the protonated hydroxyl group (water).

-

Workup: After cooling, transfer the reaction mixture to a separatory funnel. Two layers will be present. Separate the lower organic layer containing the crude this compound.

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water.

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 71 °C.[2]

Causality Behind Experimental Choices:

-

The use of excess hydrobromic acid drives the equilibrium towards the product side.

-

Sulfuric acid acts as a dehydrating agent and a catalyst.

-

The aqueous workup is crucial to remove unreacted starting materials and inorganic byproducts.

-

Fractional distillation is an effective method for separating the desired product from any remaining starting alcohol and potential side products due to their different boiling points.[2]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Ensuring Isotopic and Chemical Purity

The utility of this compound is contingent on its high isotopic and chemical purity. A combination of spectroscopic techniques is employed for its comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will be significantly different from its non-deuterated counterpart. The characteristic triplet of the methyl group (CH₃) at approximately 1.0 ppm will be absent. The spectrum will be dominated by the signals for the two methylene groups (-CH₂-).

-

¹³C NMR: The carbon-13 NMR spectrum will show three distinct signals, with the signal for the deuterated carbon (CD₃) appearing as a multiplet due to C-D coupling.

-

-

Mass Spectrometry (MS):

-

The mass spectrum provides definitive evidence of deuteration. The molecular ion peak will be observed at m/z 126 and 128, corresponding to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. This is a mass shift of +3 compared to non-deuterated 1-bromopropane (m/z 123 and 125).

-

Applications in Drug Development and Research

The primary application of this compound in the pharmaceutical industry is as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4][5][6]

The Rationale for Deuterated Internal Standards

In pharmacokinetic (PK) studies, the concentration of a drug candidate in biological matrices such as plasma or urine needs to be accurately determined. LC-MS is the gold standard for this, but the analytical process is susceptible to variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for accurate normalization of the signal.

Deuterated compounds are considered the "gold standard" for internal standards because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly throughout the analytical process.[4][5] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Experimental Workflow: Use of this compound as an Alkylating Agent for Derivatization and as an Internal Standard

In cases where a drug candidate contains a functional group that can be alkylated (e.g., a thiol or a phenol), this compound can be used to create a deuterated version of the drug in situ or, more commonly, a deuterated analog can be synthesized using it as a starting material. This deuterated analog then serves as the internal standard.

Caption: Workflow for LC-MS bioanalysis with a deuterated internal standard.

Safety and Handling

1-Bromopropane is classified as a flammable liquid and is a suspected human carcinogen.[7] Therefore, this compound should be handled with the same precautions.

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, CO₂, or alcohol-resistant foam fire extinguisher.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool in the arsenal of the modern pharmaceutical scientist. Its well-defined physical properties, coupled with its utility as a synthetic precursor and a high-fidelity internal standard, make it indispensable for rigorous drug metabolism and pharmacokinetic studies. By understanding its fundamental characteristics and applying sound experimental methodologies, researchers can leverage this deuterated compound to generate high-quality, reliable data, ultimately accelerating the drug development process.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

- Gellman, A. J., & Rappe, A. K. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 8.17: 8-3 The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

Filo. (2025, July 20). Consider the following reaction: [[web_search_image("bromination with de... Retrieved from [Link]

-

Taiyo Nippon Sanso Corporation. (2020). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Retrieved from [Link]

-

Wiley Analytical Science. (2017, June 30). Synthetic Psychoactive Substances Sorted by LC-MS. Retrieved from [Link]

- Lee, J. S., & Lee, S. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 24(4), 275–280.

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Smith, A. M., et al. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning.

-

PubChem. (n.d.). n-Propyl-2-d1 Alcohol. Retrieved from [Link]

-

ResearchGate. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol? Retrieved from [Link]

- Google Patents. (n.d.). US5866725A - Process for the production of n-propanol.

- Google Patents. (n.d.). EP2301931A1 - Process for producing highly purified n-propanol by azeotropic distillation.

- Kagan, L., et al. (2016). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. The AAPS journal, 18(4), 833–845.

-

ResearchGate. (n.d.). Predicted pharmacokinetic parameters of provitamin D 3 (precursor of.... Retrieved from [Link]

-

MDPI. (2023, February 27). Novel Approach for the Approximation of Vitamin D 3 Pharmacokinetics from In Vivo Absorption Studies. Retrieved from [Link]

- Vitetta, L., et al. (2021). Pharmacokinetics of vitamin dosage forms: A complete overview. Pharmacological research, 171, 105762.

- Mueller, E. A., et al. (2011). Pharmacokinetics and pharmacodynamics of calcium-vitamin D(3) chewable tablets: a single-blind, multiple-dose study in postmenopausal women. Expert opinion on drug metabolism & toxicology, 7(7), 785–791.85–791.

Sources

1-Bromopropane-3,3,3-d3 chemical structure and formula

An In-Depth Technical Guide to 1-Bromopropane-3,3,3-d3: Properties, Synthesis, and Applications

Introduction

Isotopically labeled compounds, particularly those enriched with deuterium, are invaluable tools in modern scientific research and drug development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence a molecule's physicochemical properties and metabolic fate without significantly altering its fundamental chemical reactivity. This guide provides a comprehensive technical overview of this compound, a deuterated analog of 1-bromopropane, designed for researchers, scientists, and professionals in the field of drug development. This document will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications, serving as a detailed resource for its effective utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a saturated haloalkane where the three hydrogen atoms on the terminal methyl group of 1-bromopropane have been replaced by deuterium atoms. This selective deuteration makes it a valuable tool for a variety of scientific applications.

Chemical Structure and Formula:

-

Molecular Formula: C₃H₄D₃Br[1]

-

Synonyms: 1-Propyl Bromide-d3, 3-Bromopropane-d3, Propyl bromide-3,3,3-d3[2][3][4]

Molecular Identifiers:

-

InChIKey: CYNYIHKIEHGYOZ-FIBGUPNXSA-N[2]

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental designs.

| Property | Value | Source(s) |

| Molecular Weight | 126.01 g/mol | [1][2][3][4] |

| Density | 1.387 g/mL at 25 °C | [2] |

| Boiling Point | 71 °C (lit.) | [2] |

| Melting Point | -110 °C (lit.) | [2] |

| Flash Point | 22 °C (71.6 °F) | [2] |

| Isotopic Purity | ≥ 99 atom % D | [2][3][4] |

| Appearance | Colorless Liquid |

Synthesis and Manufacturing

The synthesis of this compound typically involves the bromination of a deuterated precursor. A common and efficient method is the reaction of propan-1-ol-3,3,3-d3 with a brominating agent, such as hydrobromic acid, analogous to the synthesis of unlabeled 1-bromopropane.[5] The expertise in this synthesis lies in the careful control of reaction conditions to ensure high yield and purity, preventing the formation of isomeric impurities.

A plausible synthetic route starts from a commercially available deuterated starting material, such as deuterated acetone (acetone-d6), which can be converted to the required deuterated alcohol precursor.

Experimental Protocol: Synthesis via Bromination of Propan-1-ol-3,3,3-d3

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propan-1-ol-3,3,3-d3.

-

Addition of Reagent: Slowly add an excess of concentrated hydrobromic acid to the flask while stirring and cooling in an ice bath.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the complete conversion of the alcohol to the alkyl bromide.

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and filter to remove the drying agent.

-

Purification: Purify the crude product by distillation to obtain pure this compound.

The trustworthiness of this protocol is ensured by the inclusion of purification and work-up steps that remove unreacted starting materials and byproducts, which can be verified by the analytical characterization methods described below.

Analytical Characterization

The identity, purity, and isotopic enrichment of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two methylene (-CH₂-) groups. The signal for the -CH₂Br protons will appear further downfield due to the deshielding effect of the bromine atom.[6][7] The key feature is the absence of the triplet that would be observed for the methyl protons in the unlabeled compound.

-

¹³C NMR: The carbon-13 NMR spectrum will show three distinct signals.[8] The signal for the deuterated carbon (CD₃) will be significantly attenuated and will appear as a multiplet due to coupling with deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than that of unlabeled 1-bromopropane.[2] Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.[9][10]

Applications in Research and Drug Development

The primary utility of this compound stems from its nature as a stable isotope-labeled compound.

-

Internal Standard: In quantitative analysis using mass spectrometry (e.g., LC-MS), this compound can serve as an ideal internal standard for the quantification of unlabeled 1-bromopropane or other structurally related compounds. Its identical chemical behavior and distinct mass allow for accurate correction of matrix effects and variations in instrument response.

-

Mechanistic Studies: This compound is an excellent tracer for studying reaction mechanisms and metabolic pathways. By tracking the deuterated propyl group, researchers can elucidate the fate of molecules in complex biological or chemical systems.

-

Synthesis of Deuterated Molecules: this compound is a versatile building block for the synthesis of more complex deuterated molecules.[11] In drug development, selective deuteration of a drug candidate can sometimes lead to an improved pharmacokinetic profile by slowing down metabolism (the "deuterium kinetic isotope effect"). This can result in increased drug exposure and potentially enhanced therapeutic efficacy.[12]

Safety and Handling

This compound is a flammable liquid and is considered a hazardous substance.[2][3] It is anticipated to be a human carcinogen.

-

GHS Hazard Classifications: Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2), Carcinogenicity (Category 2), Reproductive Toxicity (Category 1B), and others.[2]

-

Handling: All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and distinct physicochemical properties. Its synthesis is achievable through established chemical transformations, and its identity can be rigorously confirmed by modern analytical techniques. The primary applications of this compound in research and drug development lie in its use as an internal standard, a mechanistic tracer, and a building block for the synthesis of other deuterated molecules. As with any chemical reagent, adherence to strict safety protocols is paramount during its handling and use. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this compound into their experimental workflows.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromopropane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromopropane-1,1,3,3,3-d5. Retrieved from [Link]

-

Study.com. (n.d.). Construct a three-step synthesis of 1-bromopropane from propane. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1-bromopropane. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 12. Retrieved from [Link]

- Google Patents. (n.d.). EP0984910A1 - Production of 1-bromopropane.

-

ATB. (n.d.). bromopropane. Retrieved from [Link]

-

Brainly.com. (2022, December 21). Construct a three-step synthesis of 1-bromopropane from propane by selecting the appropriate formulas for. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1-bromo-. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Retrieved from [Link]

-

PubMed. (2011). 1α,25-Dihydroxyvitamin D3-3β-bromoacetate, a potential cancer therapeutic agent: synthesis and molecular mechanism of action. Retrieved from [Link]

-

ScienceOpen. (2023, June 27). Drug Development and Discovery (D3). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound D 99atom 61809-88-9 [sigmaaldrich.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 1-Bromopropane synthesis - chemicalbook [chemicalbook.com]

- 6. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-Bromopropane(106-94-5) 1H NMR spectrum [chemicalbook.com]

- 8. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Drug Development and Discovery (D3) – ScienceOpen [scienceopen.com]

Isotopic purity and enrichment of 1-Bromopropane-3,3,3-d3

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of 1-Bromopropane-3,3,3-d3

Abstract

This technical guide provides a comprehensive overview of the synthesis and, critically, the analytical methodologies required to verify the isotopic purity and enrichment of this compound. As a key deuterated building block in pharmaceutical research and development, ensuring the precise isotopic composition of this reagent is paramount for its applications, from studying drug metabolism to serving as an internal standard in bioanalysis.[1] This document, intended for researchers, chemists, and quality control professionals, delves into the nuanced but critical differences between isotopic enrichment and species abundance, provides a detailed synthetic protocol, and outlines a robust, self-validating analytical workflow employing both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By explaining the causality behind experimental choices and grounding all protocols in authoritative standards, this guide serves as a field-proven manual for the confident application of this compound.

Introduction: The Critical Role of Deuterated Building Blocks

In modern drug discovery, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (D or ²H), has emerged as a powerful tool. This substitution can significantly alter a molecule's metabolic profile, often slowing the rate of metabolic breakdown—a phenomenon known as the "deuterium kinetic isotope effect". This can lead to improved pharmacokinetic properties, such as a longer drug half-life or reduced formation of toxic metabolites. Furthermore, deuterated compounds are indispensable as internal standards in quantitative bioanalysis using mass spectrometry, where their distinct mass allows for precise differentiation from their non-labeled counterparts.[1][2][3]

This compound is a versatile C3 synthon used to introduce a deuterated propyl group into target molecules.[4] Its utility, however, is entirely dependent on its isotopic quality. The presence of impurities such as partially deuterated (d1, d2) or non-deuterated (d0) species can compromise the results of sensitive metabolic studies or introduce significant errors in quantitative analyses.[3] Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a fundamental requirement for the valid application of this reagent.

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

A common point of confusion in the field of stable isotope chemistry is the distinction between isotopic enrichment and species abundance.[5][6] A precise understanding of these terms is essential for interpreting analytical data correctly.

-

Isotopic Enrichment: This term refers to the percentage of deuterium at a specific, labeled position within a molecule.[5] For this compound, if the isotopic enrichment is stated as 99%, it means that for any one of the three labeled positions on the terminal methyl group, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[5]

-

Species Abundance: This term describes the percentage of the total population of molecules that have a specific, complete isotopic composition.[5][6] It is a statistical outcome of the site-specific isotopic enrichment. A 99% isotopic enrichment does not mean that 99% of the molecules are the fully deuterated d3 species.[6]

The distribution of isotopologues (molecules differing only in their isotopic composition) can be calculated using a binomial expansion.[5][6] For a d3 compound with a fractional isotopic enrichment of D (e.g., 0.99), the theoretical species abundances are:

-

d3 (C₃H₄D₃Br): D³

-

d2 (C₃H₅D₂Br): 3 * D² * (1-D)

-

d1 (C₃H₆DBr): 3 * D * (1-D)²

-

d0 (C₃H₇Br): (1-D)³

Table 1: Theoretical Isotopologue Distribution for this compound

| Isotopic Enrichment (per site) | d3 Species Abundance (%) | d2 Species Abundance (%) | d1 Species Abundance (%) | d0 Species Abundance (%) |

| 98.0% | 94.12% | 5.76% | 0.12% | <0.01% |

| 99.0% | 97.03% | 2.94% | 0.03% | <0.01% |

| 99.5% | 98.51% | 1.48% | 0.01% | <0.01% |

| 99.9% | 99.70% | 0.30% | <0.01% | <0.01% |

This table clearly illustrates that even with very high isotopic enrichment, a measurable population of partially deuterated species is statistically inevitable.[5] Regulatory agencies require rigorous quantification of these isotopologues, making their characterization a critical component of Chemistry, Manufacturing, and Controls (CMC).[5]

Synthesis of this compound

The most direct and reliable synthesis of this compound involves the bromination of its corresponding alcohol precursor, Propan-1-ol-3,3,3-d3. This precursor can be synthesized from deuterated starting materials. The subsequent conversion of the alcohol to the bromide is a standard nucleophilic substitution reaction.

Causality of Reagent Choice

While hydrobromic acid (HBr) can be used, phosphorus tribromide (PBr₃) is often preferred for converting primary alcohols to alkyl bromides.[7] This choice is deliberate; the PBr₃ reaction proceeds via an SN2 mechanism which is less prone to the carbocation rearrangements that can occur under the acidic conditions of HBr, thereby ensuring higher purity of the desired n-propyl bromide product over any iso-propyl bromide isomer.

Caption: Comprehensive analytical workflow for isotopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is exceptionally precise for determining the overall isotopic enrichment by quantifying the small amounts of residual protons in a highly deuterated sample. [5] Protocol: ¹H NMR for Isotopic Enrichment

-

Sample Preparation: Accurately weigh a sample of this compound and a known, non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 value) is used to allow for full signal relaxation, which is critical for accurate integration.

-

Data Analysis:

-

Integrate the signal from the internal standard.

-

Integrate the residual proton signal corresponding to the C3 position (the -CH₂D₂ and -CHD₂ protons).

-

Compare the integration of the residual proton signal to the integration of the internal standard to calculate the molar quantity of residual protons.

-

The isotopic enrichment is calculated as: [1 - (moles of residual H / (3 * moles of sample))] * 100%.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS is the gold standard for determining the distribution of isotopologues (species abundance). [2][8][9]Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. [10][11] Protocol: LC-HRMS for Species Abundance

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of resolving the isotopic peaks. [11]3. Acquisition: Infuse the sample directly or via an LC system. Acquire a full scan mass spectrum in the relevant m/z range. The high resolution will separate the ion signals for the d0, d1, d2, and d3 species.

-

Data Analysis:

-

Extract the ion chromatograms or intensities for the molecular ions of each isotopologue (e.g., [M+H]⁺).

-

Integrate the peak areas for each species.

-

Calculate the percentage of each species relative to the total integrated area of all species.

-

The results should be compared to the theoretical distribution calculated from the enrichment value obtained by NMR to ensure consistency. [5][8]

-

Table 2: Comparison of Primary Analytical Techniques

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Primary Measurement | Isotopic Enrichment (site-specific) | Species Abundance (molecular) |

| Key Advantage | High precision for enrichment; confirms label position. [2][5] | Directly measures the distribution of all isotopologues. [10] |

| Primary Limitation | Indirectly infers species abundance; less sensitive than MS. | Less precise for determining site-specific enrichment. |

| Validation Role | Provides the enrichment value used to predict the theoretical MS distribution. | Validates the NMR data by confirming the predicted isotopologue distribution. |

Conclusion

The utility of this compound as a deuterated building block in pharmaceutical R&D is directly tied to its isotopic integrity. This guide has established that a comprehensive quality assessment is a non-negotiable, two-pronged process. It requires a clear understanding of the distinction between isotopic enrichment and species abundance, a controlled synthetic strategy to produce the high-purity material, and a robust analytical workflow. The synergistic use of NMR spectroscopy to determine site-specific enrichment and HRMS to confirm the statistical distribution of isotopologues provides a self-validating system. [2]Adherence to these rigorous analytical principles ensures that researchers can confidently use this compound to advance their drug development programs, generating reliable and reproducible data.

References

-

Jadhav, S. et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link] [2][3][10]2. (Date not available). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Veristat. Available at: [Link] [5]3. (Date not available). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

-

Jadhav, S. et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. math.answers.com [math.answers.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. resolvemass.ca [resolvemass.ca]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromopropane-3,3,3-d3

For the modern researcher, scientist, and drug development professional, the incorporation of isotopically labeled compounds is a cornerstone of innovation. 1-Bromopropane-3,3,3-d3, a deuterated analogue of 1-bromopropane, serves as a critical building block and tracer in mechanistic studies and metabolic profiling. The strategic replacement of terminal hydrogens with deuterium atoms imparts a kinetic isotope effect, offering a powerful tool to probe reaction pathways and enhance the metabolic stability of drug candidates. However, the utility of this compound is intrinsically linked to its safe and judicious handling. This guide provides a comprehensive, in-depth technical overview of the safety protocols and handling precautions for this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

Hazard Identification and Risk Assessment: A Proactive Stance

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While the deuteration at the terminal carbon does not significantly alter the fundamental chemical reactivity compared to its parent compound, it is crucial to treat it with the same level of caution. The primary hazards are associated with its flammability, volatility, and toxicity.

Table 1: Hazard Identification for this compound

| Hazard Class | GHS Hazard Statement | Precautionary Statement |

| Flammable Liquid | H225: Highly flammable liquid and vapour.[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Carcinogenicity | H351: Suspected of causing cancer.[1] | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Reproductive Toxicity | H360: May damage fertility or the unborn child.[1] | P201: Obtain special instructions before use. P308+P313: IF exposed or concerned: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[1] | P314: Get medical advice/attention if you feel unwell. |

The causality behind these hazards lies in the chemical nature of 1-bromopropane. Its high volatility contributes to an inhalation risk, and its ability to defat the skin leads to irritation upon dermal contact. The more severe toxicities, including suspected carcinogenicity and reproductive harm, are extrapolated from studies on 1-bromopropane, which has been the subject of extensive toxicological evaluation.[2][3] The U.S. Environmental Protection Agency (EPA) has identified unreasonable risks to human health from 1-bromopropane, leading to proposals for stricter regulation and prohibition of certain uses.[3][4]

Caption: Logical flow for risk assessment and mitigation when handling this compound.

Engineering and Administrative Controls: The First Line of Defense

Reliance on personal protective equipment (PPE) alone is a flawed safety strategy. A robust safety culture prioritizes engineering and administrative controls to minimize exposure at the source.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[1] The rationale is to maintain a negative pressure environment, ensuring that any vapors are captured and exhausted away from the user's breathing zone. The high volatility of the compound makes this non-negotiable.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions. However, this is a secondary control and does not replace the need for a fume hood.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound are mandatory. These SOPs should be readily accessible and reviewed by all personnel before commencing work.

-

Training: All personnel must be trained on the specific hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures. This training should be documented.

-

Restricted Access: Designate specific areas for the storage and handling of this compound. Access to these areas should be restricted to authorized and trained personnel.[5]

-

Minimization: The quantity of this compound procured and stored should be the minimum necessary for the planned experiments.[5]

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls are in place, PPE provides the final layer of protection. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

Table 2: Recommended Personal Protective Equipment

| Body Part | Recommended PPE | Rationale |

| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |

| Hands | Chemical-resistant gloves (e.g., Viton®, Barrier®). Consult a glove compatibility chart. | Prevents skin contact, which can cause irritation and absorption of the chemical.[1] Double-gloving may be appropriate for certain procedures. |

| Body | Flame-retardant lab coat. | Provides a barrier against splashes and minimizes skin exposure.[6] |

| Respiratory | Not typically required when used in a fume hood. In case of engineering control failure or a large spill, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1] | Protects against inhalation of high concentrations of vapors, which can cause respiratory irritation and systemic toxicity.[1] |

Step-by-Step Protocol for Safe Handling in a Laboratory Setting

This protocol outlines a self-validating system for the safe handling of this compound, ensuring that each step reinforces a safe working environment.

Preparation:

-

Review Documentation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the laboratory-specific SOP.

-

Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification. Check the airflow monitor.

-

Assemble PPE: Don the appropriate PPE as outlined in Table 2. Inspect gloves for any signs of degradation or punctures before use.

-

Prepare a Clean Workspace: The fume hood should be clean and uncluttered. Have all necessary equipment and reagents within the fume hood before introducing the this compound.

-

Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials for flammable solvents is readily accessible.[7]

Handling: 6. Transferring the Compound: Use a syringe or a cannula for transferring the liquid to minimize the risk of spills and vapor release. If pouring is necessary, do so slowly and carefully. 7. Grounding and Bonding: When transferring larger quantities, ground and bond containers to prevent the buildup of static electricity, which could be an ignition source.[8] 8. Keep Containers Closed: Keep the container of this compound sealed when not in use to prevent the escape of vapors.[9]

Post-Handling: 9. Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate any equipment that has come into contact with the compound. 10. Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in a properly labeled hazardous waste container. Segregate halogenated waste streams.[7] 11. Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a swift and informed response is crucial to minimize harm.

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazards from Combustion: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the contaminated material in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area and eliminate all ignition sources. Contain the spill if it is safe to do so. Use a vapor-suppressing foam to reduce vapors. Do not allow the spilled material to enter drains or waterways.[1]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining the integrity of this compound and preventing accidents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal:

-

Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Empty containers may retain product residue and should be treated as hazardous waste.

Physical and Chemical Properties: Data for Informed Decisions

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄D₃Br |

| Molecular Weight | 126.01 g/mol [10][11] |

| Appearance | Colorless liquid[1][11] |

| Boiling Point | 71 °C (160 °F)[1][10] |

| Melting Point | -110 °C (-166 °F)[1][10] |

| Flash Point | -4.5 °C (24 °F)[1] |

| Density | 1.354 g/cm³[1] |

| Vapor Pressure | 140 hPa at 20 °C (68 °F)[1] |

| Water Solubility | 2.45 g/L[1] |

References

- This compound - Safety D

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

-

Toxicological Profile for 1-Bromopropane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

- Material Safety Data Sheet 1-Bromopropane, 99%. Acros Organics.

-

1-bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Department of Health and Aged Care. [Link]

-

This compound. Pharmaffiliates. [Link]

-

A case of severe neurotoxicity associated with exposure to 1-bromopropane, an alternative to ozone-depleting or global-warming solvents. PubMed. [Link]

-

Risk Evaluation for 1-Bromopropane (1-BP). US EPA. [Link]

-

Severe neurotoxicity associated with exposure to the solvent 1-bromopropane (n-propyl bromide). PubMed. [Link]

-

Storing and using solvents. NetRegs. [Link]

-

Report on Carcinogens, Fifteenth Edition - 1-Bromopropane. National Toxicology Program (NTP). [Link]

-

Case Studies on The Negative Health Effects of 1-Bromopropane (1-BP, nPB, n-Propyl Bromide). Chemtronics. [Link]

-

Best Practices for Handling and Storing Solvents. CP Lab Safety. [Link]

-

Solvent Waste Management| Recycling & Disposal Best Practices. Wattbar Industries. [Link]

-

Risk Management for 1-Bromopropane (1-BP). US EPA. [Link]

-

Lab Chemical Safety Guidelines. Harvard University Environmental Health & Safety. [Link]

-

Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

-

How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]

Sources

- 1. chemtronics.com [chemtronics.com]

- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. hg.kmust.edu.cn [hg.kmust.edu.cn]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. A case of severe neurotoxicity associated with exposure to 1-bromopropane, an alternative to ozone-depleting or global-warming solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Severe neurotoxicity associated with exposure to the solvent 1-bromopropane (n-propyl bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Storing and using solvents | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]

- 10. ukisotope.com [ukisotope.com]

- 11. multimedia.3m.com [multimedia.3m.com]

A Technical Guide to the Commercial Availability and Quality Verification of 1-Bromopropane-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromopropane-3,3,3-d3 (CAS No. 61809-89-9) is a stable isotope-labeled compound critical for advancements in pharmaceutical and bioanalytical research.[1] Its primary utility lies in its role as an internal standard for quantitative mass spectrometry, where it provides unparalleled accuracy in assays by correcting for variability during sample processing and analysis.[2][3] This guide offers an in-depth review of the commercial landscape for this reagent, detailing reputable suppliers and key procurement considerations. Furthermore, it provides robust, field-proven protocols for the independent verification of isotopic and chemical purity, ensuring the integrity of experimental data.

Introduction to this compound

Chemical Properties and Structure

This compound is an isotopologue of 1-Bromopropane, in which the three hydrogen atoms on the terminal methyl group have been replaced with deuterium (D).

-

Chemical Formula: C₃H₄D₃Br (or CD₃CH₂CH₂Br)

-

Molecular Weight: Approximately 126.01 g/mol [4]

-

Appearance: Colorless Liquid[5]

-

Boiling Point: ~71 °C

-

Density: ~1.387 g/mL at 25 °C

The Significance of Isotopic Labeling in Research

The substitution of hydrogen with deuterium creates a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher mass (M+3). This property is the cornerstone of its application. In a biological or analytical system, the deuterated standard behaves almost identically to the analyte of interest during extraction, chromatography, and ionization.[2] This co-elution and similar behavior allow it to serve as a perfect proxy, compensating for sample loss or matrix-induced ion suppression, which are common challenges in complex sample analysis.[1][7] This dramatically improves the precision, accuracy, and robustness of quantitative methods.[2]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. When procuring this reagent, researchers must prioritize isotopic purity and chemical purity to ensure assay reliability.

Key Procurement Considerations:

-

Isotopic Purity (Atom % D): This value indicates the percentage of molecules that are correctly labeled with deuterium. A higher percentage is crucial to prevent signal overlap with the unlabeled analyte. A minimum of 98 atom % D is standard, with 99% being preferable for sensitive assays.[8]

-

Chemical Purity: This measures the percentage of the material that is the desired compound, irrespective of its isotopic composition. High chemical purity (typically >98%) ensures that other contaminants do not interfere with the analysis.

-

Certificate of Analysis (CoA): Always demand a lot-specific CoA.[4] This document is the supplier's guarantee of quality and provides critical data on the measured purity, identity, and storage conditions.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Isotopic Purity | Typical Chemical Purity | Notes |

| Sigma-Aldrich (Merck) | 99 atom % D | Data provided in CoA | Offers various pack sizes and provides detailed safety and property data. |

| Santa Cruz Biotechnology | Lot-specific (refer to CoA)[4] | Lot-specific (refer to CoA)[4] | Marketed for proteomics research.[4] |

| C/D/N Isotopes Inc. | 99 atom % D[8] | Data provided in CoA | Specializes in deuterated compounds and provides stability information.[8] |

| LGC Standards | Data provided in CoA | Data provided in CoA | Provides reference materials for pharmaceutical testing.[6] |

| Simson Pharma | Data provided in CoA | Data provided in CoA | Provides a Certificate of Analysis with each compound. |

| Pharmaffiliates | Data provided in CoA | Data provided in CoA | Categorized under stable isotopes for research use.[5] |

Quality Assessment & Analytical Verification

While suppliers provide a CoA, it is a cornerstone of good scientific practice to independently verify the identity and purity of critical reagents. This ensures trustworthiness in the data generated.

Experimental Protocol: Verification of this compound

Objective: To confirm the chemical identity, chemical purity, and isotopic enrichment of a commercially supplied lot of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

-

Causality: GC separates volatile impurities from the main compound, while MS provides the mass-to-charge ratio (m/z), confirming the molecular weight and thus the incorporation of three deuterium atoms.

-

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the test material (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions (Typical):

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Scan Range: 35-200 m/z.

-

-

Data Analysis:

-

Purity: The main peak in the total ion chromatogram (TIC) should have an area percentage >98%.

-

Identity: The mass spectrum for the main peak should show a molecular ion (M⁺) or a characteristic fragment that is 3 mass units higher than that of an unlabeled 1-bromopropane standard (unlabeled MW ≈ 123 g/mol ). Look for key ions corresponding to the loss of Br (m/z ~44 for the deuterated fragment) vs. m/z ~41 for the unlabeled.

-

-

Method 2: Nuclear Magnetic Resonance (¹H NMR) for Isotopic Labeling Position

-

Causality: ¹H NMR is highly sensitive to the local chemical environment of protons. The absence of a signal where the methyl protons should be is direct and compelling evidence of successful deuteration at the C3 position.

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Expected Spectrum: The spectrum should show two signals, both triplets, corresponding to the two methylene (-CH₂-) groups.

-

Verification: Critically, there should be a complete or near-complete absence of the characteristic triplet signal around 1.0 ppm that corresponds to the terminal methyl (CH₃) group in unlabeled 1-bromopropane. The integration of the two methylene signals should be in a 1:1 ratio.

-

-

Mandatory Visualization

Handling, Storage, and Safety

-

Storage: this compound should be stored at room temperature or refrigerated (2-8°C) as recommended by the supplier, in a tightly sealed container to prevent evaporation.[5][8]

-

Stability: The compound is generally stable, but should be re-analyzed for chemical purity after extended storage (e.g., three years) before use.[8]

-

Safety: 1-Bromopropane is a flammable liquid and is associated with several health hazards.[9] Users must consult the Safety Data Sheet (SDS) provided by the supplier before handling, and use appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood.

Application Case Study: Internal Standard in a Bioanalytical LC-MS/MS Assay

The primary application of this compound is as an internal standard (IS) for the quantification of 1-bromopropane in complex matrices like blood or plasma.

In this workflow, a precise amount of the deuterated IS is added to every sample, calibrator, and quality control sample at the beginning of the process. Any loss of analyte during the extraction or injection steps will be mirrored by a proportional loss of the IS. In the mass spectrometer, the instrument monitors the mass transition for the analyte and the unique mass transition for the heavier IS. By calculating the ratio of the analyte's peak area to the IS's peak area, a highly precise and accurate concentration can be determined, as the ratio remains constant even if absolute signal intensity fluctuates.

Conclusion

This compound is a readily available yet highly specialized reagent that is indispensable for modern quantitative analysis. Its commercial availability from a range of reputable suppliers allows researchers to source high-purity material reliably. However, the integrity of any study relies on the quality of its reagents. Therefore, adherence to a strict, in-house verification protocol using standard analytical techniques like GC-MS and NMR is not merely recommended but essential for ensuring the trustworthiness and reproducibility of scientific outcomes.

References

-

This compound | CAS 61809-88-9. Santa Cruz Biotechnology.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

-

This compound 99 atom % D | 61809-88-9. Sigma-Aldrich.

-

CAS No : 61809-88-9 | Product Name : this compound. Pharmaffiliates.

-

This compound. LGC Standards.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

-

Deuterated internal standards and bioanalysis. AptoChem.

-

This compound 99 atom % D | 61809-88-9 (Alternative). Sigma-Aldrich.

-

This compound | CAS No- 61809-88-9. Simson Pharma.

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

-

This compound. C/D/N Isotopes.

-

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.

-

1-Bromo-3,3-dicyclopropylpropane | C9H15Br. PubChem.

-

This compound (Alternative). LGC Standards.

-

Table 4-2, Physical and Chemical Properties of 1-Bromopropane. NCBI Bookshelf.

-

1-Bromopropane | C3H7Br. PubChem.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. texilajournal.com [texilajournal.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 1-Bromopropane | C3H7Br | CID 7840 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-Bromopropane-3,3,3-d3: Molecular Weight, Mass Shift, and Applications in Advanced Research

This guide provides an in-depth examination of 1-bromopropane-3,3,3-d3, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques. We will explore the fundamental physicochemical properties of this molecule, the significance of its mass shift, and its critical applications as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.

Introduction: The Role of Stable Isotope Labeling

In modern chemical and pharmaceutical analysis, the pursuit of precision and accuracy is paramount. Stable isotope labeling, the practice of replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, is a cornerstone of this endeavor. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The replacement of hydrogen with deuterium introduces a minimal structural change but a distinct and predictable mass shift, a property that is invaluable for a range of applications.[1][2] Deuterated compounds are crucial tools for elucidating reaction mechanisms, investigating pharmacokinetic properties, and serving as superior internal standards in mass spectrometry.[3][4] This guide focuses on this compound, a deuterated analog of the industrial solvent 1-bromopropane, to illustrate these principles in practice.

Section 1: Core Physicochemical Properties and Mass Shift

1-Bromopropane (n-propyl bromide) is an alkyl halide with the formula C₃H₇Br.[5] Its deuterated isotopologue, this compound, has three hydrogen atoms on the terminal methyl group replaced by deuterium atoms.

This substitution is visually represented below.

Caption: Structural comparison of 1-Bromopropane and its deuterated isotopologue.

The primary consequence of this isotopic substitution is an increase in molecular weight. The precise molecular weights and the resulting mass shift are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (M+) |

| 1-Bromopropane | C₃H₇Br | 122.99[5][6][7][8] | N/A |

| This compound | C₃H₄D₃Br | 126.01[9][10][11][12][13] | +3.02 |

This M+3 mass shift is the key feature that enables its use in mass spectrometry-based applications, as the deuterated molecule is chemically almost identical to its non-deuterated counterpart but can be clearly distinguished in a mass spectrum.[13][14]

Section 2: The Gold Standard Internal Standard for Quantitative Analysis

In quantitative analytical chemistry, particularly in complex matrices like plasma or tissue, an internal standard (IS) is essential for correcting analytical variability.[15] An ideal IS should mimic the behavior of the analyte during sample preparation, extraction, and analysis to compensate for analyte loss, matrix effects (ion suppression or enhancement), and variations in instrument response.[16]

Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry.[16]

Causality Behind the Choice:

-

Physicochemical Similarity: Deuterated standards have nearly identical polarity, solubility, and chromatographic retention times to the analyte. This ensures they co-elute from a chromatography column and experience the same matrix effects.

-

Mass-Based Distinction: Despite co-eluting, the IS and the analyte are easily resolved by the mass spectrometer due to the mass shift. This allows for independent quantification of each species.

-

Improved Accuracy and Precision: By calculating the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical workflow are effectively normalized, leading to significantly improved accuracy and precision compared to using non-isotopic or structural analog internal standards.[16]

Caption: Logical workflow for quantitative analysis using a deuterated internal standard.

Section 3: Applications in Elucidating Metabolic Pathways

Understanding the metabolic fate of a compound is critical in drug development and toxicology. 1-Bromopropane is known to be metabolized in the body through several pathways, primarily involving oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes and conjugation with glutathione (GSH).[17][18][19][20]

Using this compound as a tracer allows researchers to:

-

Track the Molecule: Administering the deuterated compound and analyzing biological samples (urine, blood) can help identify metabolites with high confidence.

-

Distinguish from Endogenous Compounds: The unique mass signature of the deuterated metabolites allows them to be distinguished from naturally occurring, structurally similar molecules.

-

Quantify Metabolite Formation: The deuterated standard enables precise quantification of the extent and rate of metabolite formation, providing insights into metabolic pathways and potential toxicities.[3][4]

The primary metabolic routes for 1-bromopropane are outlined below.

Caption: Simplified metabolic pathways of 1-bromopropane showing deuterated products.

Section 4: Experimental Protocol

Objective: To quantify 1-bromopropane in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is self-validating through the inclusion of a calibration curve and quality control samples.

1. Materials and Reagents

-

1-Bromopropane (Analyte)

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid, LC-MS grade

-

Ultrapure Water

-

Blank Rat Plasma

2. Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-bromopropane in 10 mL of ACN.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN.

-

IS Working Solution (100 ng/mL): Serially dilute the IS stock solution in ACN.

-

Calibration Standards & QCs: Serially dilute the analyte stock solution to prepare working solutions for spiking into blank plasma, creating a calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank.

-

Add 150 µL of ice-cold ACN to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrument Conditions

-

LC System: Standard HPLC/UPLC system.

-

Column: C18 column suitable for small molecule analysis (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

1-Bromopropane: Q1 m/z 123.0 → Q3 m/z 43.1

-

This compound (IS): Q1 m/z 126.0 → Q3 m/z 46.1

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the IS MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards. Use a linear regression with 1/x² weighting.

-

Determine the concentration of unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve. The QC results must fall within accepted bioanalytical limits (e.g., ±15% of nominal) for the run to be valid.

Conclusion

This compound is a powerful tool for researchers in analytical chemistry, toxicology, and drug development. Its defined mass shift of +3.02 g/mol provides a clear and unambiguous signal for mass spectrometry, making it an exemplary internal standard for robust and reliable quantification.[13][15] Furthermore, its utility as a metabolic tracer is invaluable for studying the biotransformation of xenobiotics.[3][17] The principles and protocols detailed in this guide underscore the critical role that stable isotope-labeled compounds play in generating high-quality, defensible scientific data.

References

- Vertex AI Search. 1-Bromopropane (C3H7Br) molar mass.

- Grokipedia. 1-Bromopropane.

- Advent Chembio. 1-Bromopropane, 99% (n-Propyl bromide).

- Webqc.org. 1-Bromopropane.

- ThalesNano.

- LGC Standards. This compound.

- Santa Cruz Biotechnology. This compound | CAS 61809-88-9.

- Pharmaffiliates. CAS No : 61809-88-9 | Product Name : this compound.

- ChemicalBook. 1-Bromopropane | 106-94-5.

- National Center for Biotechnology Information. 1-Bromopropane - 15th Report on Carcinogens.

- CDN Isotopes. This compound.

- ResearchGate. Proposed metabolism of 1-Bromopropane (1-BP) metabolism in male F344....

- Sigma-Aldrich.

- Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Taylor & Francis Online.

- Taylor & Francis Online.

- Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry.

- bioRxiv. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture.

- YouTube. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example.

- National Center for Biotechnology Information.

- Benchchem. The Gold Standard in Analytical Precision: A Comparative Guide to 1-Bromo-3,5- difluorobenzene-d3 as an Internal.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuteration - ThalesNano [thalesnano.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. grokipedia.com [grokipedia.com]

- 6. webqc.org [webqc.org]

- 7. 1-Bromopropane 99% - N-Propyl Bromide Online | Advent [adventchembio.com]

- 8. 1-Bromopropane | 106-94-5 [chemicalbook.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. This compound D 99atom 61809-88-9 [sigmaaldrich.com]

- 14. youtube.com [youtube.com]

- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 1-Bromopropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to the Utility of 1-Bromopropane-3,3,3-d3 in Advanced Research

Abstract

Stable isotope labeling is a cornerstone of modern chemical and pharmaceutical research, providing unparalleled insights into complex biological and chemical systems. Among the array of available labeled compounds, 1-Bromopropane-3,3,3-d3 stands out as a versatile and powerful tool. This technical guide provides an in-depth exploration of its principal applications, moving beyond a simple listing of uses to explain the fundamental causality behind its efficacy in experimental design. We will delve into its role as a gold-standard internal standard in mass spectrometry, its utility in elucidating reaction mechanisms through the kinetic isotope effect, and its application as a tracer and building block in drug metabolism and pharmacokinetic (DMPK) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to achieve higher standards of accuracy, precision, and mechanistic understanding in their work.

The Strategic Advantage of Isotopic Labeling with this compound

The substitution of a hydrogen atom (protium, ¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a subtle yet profound modification. Deuterium's nucleus contains a neutron in addition to a proton, effectively doubling its mass compared to protium. This mass difference, without significantly altering the compound's chemical reactivity or physical properties, is the key to its utility.[1] Deuterium is preferred over other isotopes for many applications because it is chemically stable and non-radioactive.[2]

This compound is a deuterated analog of 1-bromopropane, a common solvent and alkylating agent used in chemical synthesis.[3][4] The specific placement of three deuterium atoms on the terminal methyl group (C3 position) makes it an exceptionally valuable probe for a variety of scientific inquiries.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 3-Bromo-1,1,1-trideuteriopropane, n-Propyl-d3 bromide | [3][5] |

| CAS Number | 61809-88-9 | |

| Molecular Formula | CD₃CH₂CH₂Br | |

| Molecular Weight | 126.01 g/mol | [6] |

| Mass Shift vs. Unlabeled | M+3 | |

| Isotopic Purity | Typically ≥99 atom % D | |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 71 °C (lit.) | |

| Density | 1.387 g/mL at 25 °C |

Core Application I: The Gold Standard for Quantitative Analysis in Mass Spectrometry

Expertise & Experience: The Causality Behind the Choice

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the greatest challenge is accounting for analytical variability. Sample loss during extraction, instrument drift, and matrix effects—where co-eluting compounds suppress or enhance the ionization of the analyte—can severely compromise data accuracy.[2] A stable isotope-labeled internal standard (SIL-IS) is the most robust solution to this problem.[7] Because this compound has virtually identical physicochemical properties to its unlabeled counterpart, it experiences the exact same sample loss, matrix effects, and ionization efficiencies.[2] It co-elutes perfectly but is baseline-separated in the mass spectrum due to its +3 Da mass difference. Therefore, any variation affecting the analyte signal will proportionally affect the SIL-IS signal, allowing for a highly accurate and precise ratiometric quantification.